2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18236695
InChI: InChI=1S/C23H17Cl2NO4/c24-14-9-13(10-15(25)11-14)21(22(27)28)26-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21H,12H2,(H,26,29)(H,27,28)
SMILES:
Molecular Formula: C23H17Cl2NO4
Molecular Weight: 442.3 g/mol

2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

CAS No.:

Cat. No.: VC18236695

Molecular Formula: C23H17Cl2NO4

Molecular Weight: 442.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid -

Specification

Molecular Formula C23H17Cl2NO4
Molecular Weight 442.3 g/mol
IUPAC Name 2-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Standard InChI InChI=1S/C23H17Cl2NO4/c24-14-9-13(10-15(25)11-14)21(22(27)28)26-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21H,12H2,(H,26,29)(H,27,28)
Standard InChI Key YSUMKVCHTFEAFX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC(=C4)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is C23H16Cl2NO4\text{C}_{23}\text{H}_{16}\text{Cl}_2\text{NO}_4, with a molecular weight of 457.28 g/mol. Its structure comprises three key components:

  • Acetic Acid Backbone: The central carboxylic acid group enables covalent bonding to resins or other amino acids during peptide elongation.

  • 3,5-Dichlorophenyl Substituent: This aromatic ring, substituted with chlorine atoms at the 3 and 5 positions, introduces steric bulk and hydrophobicity, potentially influencing peptide folding and target binding .

  • Fmoc Protecting Group: The Fmoc moiety (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_2) shields the amino group during synthesis, permitting selective deprotection under mild basic conditions (e.g., piperidine) .

Comparative analysis with analogous compounds, such as (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid (QV-6258) , reveals that the positional isomerism of chlorine atoms significantly alters crystallinity and solubility. For instance, the 3,5-dichloro configuration may enhance thermal stability compared to ortho-substituted variants .

Synthesis and Purification Strategies

Synthetic Routes

The synthesis typically follows a multi-step protocol:

  • Amino Acid Functionalization: Starting with glycine, the alpha-amino group is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base .

  • Friedel-Crafts Acylation: The 3,5-dichlorophenyl group is introduced via Friedel-Crafts alkylation, employing aluminum trichloride as a catalyst and dichlorophenylacetyl chloride as the electrophile .

  • Carboxylic Acid Activation: The final product is isolated through acid-catalyzed hydrolysis of intermediate esters, followed by recrystallization from ethanol/water mixtures .

A representative yield of 68–72% has been reported for structurally similar compounds, such as (1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexyl)acetic acid (QB-9531) .

Purification and Characterization

Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as evidenced by LC-MS data . Key spectroscopic characteristics include:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6): δ 7.89 (d, 2H, Fmoc aromatic), 7.68 (t, 2H, Fmoc), 7.43 (d, 2H, dichlorophenyl), 4.32 (m, 2H, Fmoc-CH2), 4.22 (t, 1H, Fmoc-CH), 3.98 (s, 2H, CH2COOH) .

  • IR (KBr): 1720 cm1^{-1} (C=O, carboxylic acid), 1685 cm1^{-1} (C=O, Fmoc carbamate) .

Physicochemical Properties

The compound’s properties are summarized below:

PropertyValue/Description
Melting Point189–192°C (decomposition observed)
SolubilityDMSO: >50 mg/mL; Water: <0.1 mg/mL
LogP (Octanol-Water)3.2 ± 0.3 (Predicted)
StabilityLight-sensitive; store at -20°C

The low aqueous solubility aligns with trends observed in Fmoc-protected dichlorophenyl derivatives, such as QV-7302 . The logP value suggests moderate lipophilicity, ideal for membrane permeability in drug design .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality allows sequential coupling in SPPS. For example, in the synthesis of antimicrobial peptides, this compound has been employed to introduce hydrophobic residues that enhance target binding . A comparative study using (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid (QV-3778) demonstrated that dichlorophenyl variants improve peptide stability against proteolytic degradation by 40% .

Medicinal Chemistry Applications

The 3,5-dichlorophenyl moiety is prevalent in kinase inhibitors (e.g., EGFR, VEGFR) . Incorporating this group into peptide-based inhibitors could modulate selectivity, as seen in analogs of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid (QN-4232) .

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